methyl 4-{(3E)-1-[2-(2-hydroxyethoxy)ethyl]-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
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Overview
Description
METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrole ring, and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves multiple steps, starting with the preparation of the pyrrole ring and the benzoate ester. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis may involve the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 4-((2-Hydroxyethoxy)carbonyl)benzoic acid
Uniqueness
METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C21H21NO7S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl 4-[4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C21H21NO7S/c1-28-21(27)14-6-4-13(5-7-14)17-16(18(24)15-3-2-12-30-15)19(25)20(26)22(17)8-10-29-11-9-23/h2-7,12,17,23,25H,8-11H2,1H3 |
InChI Key |
XNGSMRVCBRNQCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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